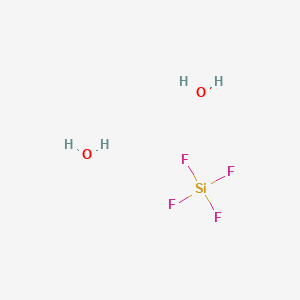
Tetrafluorosilane--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorosilane–water (1/2) is a chemical compound consisting of one molecule of tetrafluorosilane and two molecules of water. Tetrafluorosilane, also known as silicon tetrafluoride, is a colorless gas with the chemical formula SiF₄. It is notable for its high reactivity with water, leading to the formation of hexafluorosilicic acid and other by-products. This compound is of interest due to its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrafluorosilane can be synthesized by reacting silicon dioxide with hydrofluoric acid. The reaction is as follows:
SiO2+4HF→SiF4+2H2O
In this reaction, silicon dioxide reacts with hydrofluoric acid to produce tetrafluorosilane and water.
Industrial Production Methods: In industrial settings, tetrafluorosilane is often produced as a by-product during the manufacture of phosphate fertilizers. The process involves the attack of hydrofluoric acid on silicates present as impurities in phosphate rocks. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the efficient production of tetrafluorosilane .
Análisis De Reacciones Químicas
Types of Reactions: Tetrafluorosilane undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: When tetrafluorosilane reacts with water, it undergoes hydrolysis to form hexafluorosilicic acid and silicon dioxide:
SiF4+2H2O→H2SiF6+SiO2
Oxidation and Substitution: Tetrafluorosilane can also participate in oxidation and substitution reactions, although these are less common compared to hydrolysis. Common reagents used in these reactions include strong oxidizing agents and nucleophiles.
Major Products: The primary products formed from the hydrolysis of tetrafluorosilane are hexafluorosilicic acid and silicon dioxide. These products are significant in various industrial applications, including water fluoridation and the production of silicon-based materials .
Aplicaciones Científicas De Investigación
Tetrafluorosilane–water (1/2) has several scientific research applications across different fields:
Chemistry: In chemistry, tetrafluorosilane is used as a precursor for the synthesis of various silicon-based compounds. It is also employed in the production of fluorosilicic acid, which is used in water fluoridation.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives, such as hexafluorosilicic acid, are used in dental care products for their fluoride content.
Industry: In the industrial sector, tetrafluorosilane is used in the production of high-purity silicon for electronics and photovoltaic cells. It is also utilized in the manufacture of glass and ceramics .
Mecanismo De Acción
The mechanism of action of tetrafluorosilane primarily involves its reactivity with water. Upon contact with water, tetrafluorosilane hydrolyzes to form hexafluorosilicic acid and silicon dioxide. This reaction is highly exothermic and releases significant amounts of heat. The molecular targets and pathways involved in this reaction include the breaking of silicon-fluorine bonds and the formation of silicon-oxygen bonds .
Comparación Con Compuestos Similares
Silicon tetrachloride (SiCl₄): Similar to tetrafluorosilane, silicon tetrachloride reacts with water to form hydrochloric acid and silicon dioxide.
Germanium tetrafluoride (GeF₄): This compound shares similar reactivity with water, forming germanium dioxide and hydrofluoric acid.
Carbon tetrafluoride (CF₄): Unlike tetrafluorosilane, carbon tetrafluoride is relatively inert and does not react with water under normal conditions.
Uniqueness: Tetrafluorosilane is unique due to its high reactivity with water and its ability to form hexafluorosilicic acid, which has significant industrial applications. Its reactivity and the products formed from its hydrolysis distinguish it from other similar compounds .
Propiedades
Número CAS |
23764-34-3 |
|---|---|
Fórmula molecular |
F4H4O2Si |
Peso molecular |
140.109 g/mol |
Nombre IUPAC |
tetrafluorosilane;dihydrate |
InChI |
InChI=1S/F4Si.2H2O/c1-5(2,3)4;;/h;2*1H2 |
Clave InChI |
WUEJFVXKEXEZSJ-UHFFFAOYSA-N |
SMILES canónico |
O.O.F[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


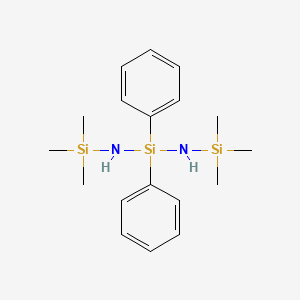
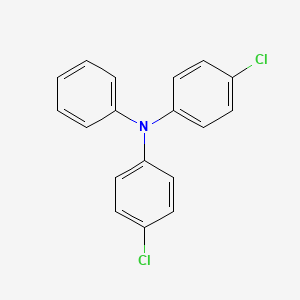


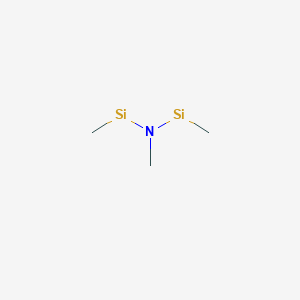

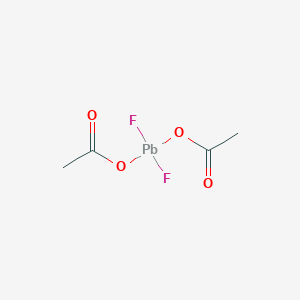
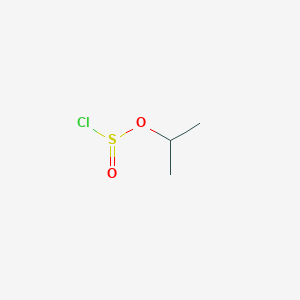
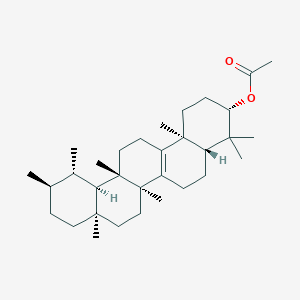

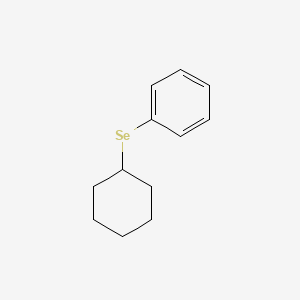
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)


